3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide)

Pharmacokinetics Drug metabolism Bioequivalence

3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide, CAS 60218-13-5, molecular formula C₂₃H₂₀O₁₀, MW 456.40 g/mol) is the principal Phase II acyl-β-D-glucuronide conjugate of 3-methylflavone-8-carboxylic acid (MFCA), itself the main pharmacologically active metabolite of the urinary tract antispasmodic drug flavoxate hydrochloride. This compound belongs to the flavone class of polyphenolic compounds and is formed via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation of the carboxylic acid group at position 8 of the flavone core.

Molecular Formula C23H20O10
Molecular Weight 456.41
CAS No. 60218-13-5
Cat. No. B601992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide)
CAS60218-13-5
Synonyms3-Methylflavone-8-carboxylic Acid Acyl-β-D-glucuronide; 
Molecular FormulaC23H20O10
Molecular Weight456.41
Structural Identifiers
SMILESCC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4
InChIInChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)/t15-,16-,17-,20?,23-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide, CAS 60218-13-5): Procurement-Grade Reference Standard for Flavoxate Metabolite Analysis


3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide, CAS 60218-13-5, molecular formula C₂₃H₂₀O₁₀, MW 456.40 g/mol) is the principal Phase II acyl-β-D-glucuronide conjugate of 3-methylflavone-8-carboxylic acid (MFCA), itself the main pharmacologically active metabolite of the urinary tract antispasmodic drug flavoxate hydrochloride [1]. This compound belongs to the flavone class of polyphenolic compounds and is formed via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation of the carboxylic acid group at position 8 of the flavone core . MFCA glucuronide, together with free MFCA, accounts for approximately 50–60% of an orally administered flavoxate dose recovered in urine, making it a critical analyte for bioequivalence studies, pharmacokinetic profiling, and impurity tracking in flavoxate formulations [2].

Why MFCA Glucuronide Cannot Be Substituted by Free MFCA, Flavoxate, or Other Flavone Glucuronides in Analytical and Pharmacokinetic Workflows


MFCA glucuronide (CAS 60218-13-5) is chemically and functionally distinct from its aglycone MFCA (CAS 3468-01-7, MW 280.27) and from the parent drug flavoxate (CAS 15301-69-6, MW 391.47) [1]. The acyl glucuronide conjugation adds 176.13 Da to the molecular mass, substantially alters aqueous solubility and LogP, and introduces pH-dependent hydrolytic lability and susceptibility to intramolecular acyl migration—properties absent in the free carboxylic acid [2]. Critically, MFCA glucuronide and free MFCA exhibit markedly different chromatographic retention behavior: the capillary electrophoresis method of Zhang et al. (1993) demonstrated that free and conjugate forms of MFCA in human urine can be simultaneously resolved without sample pretreatment, producing distinct migration times that preclude interchangeable use as a single calibrator [3]. Furthermore, whereas unconjugated MFCA is 99.5% bound to plasma proteins, the acyl glucuronide conjugate—as a class—undergoes reversible and covalent protein adduct formation via acyl migration, introducing distinct analytical interference and toxicological considerations [4]. Substituting MFCA glucuronide with the aglycone in a validated analytical method would compromise accuracy, precision, and regulatory compliance.

Quantitative Comparative Evidence: MFCA Glucuronide vs. Closest Analogs and In-Class Candidates


Metabolic Conversion Ratio: MFCA (Free + Glucuronide) Accounts for 50–60% of Urinary Flavoxate Dose, with the Conjugate Form Resolved as a Distinct Analyte

Following oral administration of flavoxate hydrochloride, approximately 50–60% of the total dose is excreted in urine within 24 hours as MFCA, comprising both free (unconjugated) MFCA and its glucuronide conjugate [1]. The capillary electrophoresis (CE) method of Zhang et al. (1993) achieved simultaneous determination of free and conjugate forms of MFCA in human urine without pretreatment, using fenprofen as an internal standard. The calibration curve for total MFCA was linear over the range 1–50 μg/mL with a detection limit of 0.2 μg/mL, and the intra-day and inter-day precision (RSD) were less than 2% and 3%, respectively [2]. This method was successfully applied to an excretion study in eight healthy volunteers [2]. In the pharmacokinetic study by Bertoli et al. (1976), MFCA was recovered in urine in both free and conjugated form after both intravenous and oral flavoxate administration, with no free (unchanged) flavoxate detected in 24-hour urine collections, confirming that the glucuronide conjugate is an obligatory and quantitatively significant excretory form [3].

Pharmacokinetics Drug metabolism Bioequivalence

Protein Binding: MFCA Is 99.5% Plasma Protein Bound vs. Low Protein Affinity for Parent Flavoxate

Conti and Setnikar (1975) investigated the protein binding properties of flavoxate (F) and its main metabolite MFCA (M) by dialysis-equilibrium technique using bovine albumin, human albumin, and plasma from human, rat, rabbit, and dog [1]. Flavoxate exhibited low protein affinity, with binding too weak to permit reliable equilibrium measurement due to concurrent hydrolysis of F into M during dialysis. In contrast, unconjugated MFCA was found to be 99.5% protein-bound under the same experimental conditions, as described by Freundlich isotherms [1]. The Urispas (Flavoxate HCl) product monograph independently confirms that at therapeutic concentrations, flavoxate displays low protein affinity, whereas its major metabolite MFCA is almost completely protein bound (99.5%) [2]. This ~100-fold difference in free fraction has direct implications for the interpretation of total plasma MFCA concentrations in pharmacokinetic and toxicological studies, and underscores why the glucuronide conjugate—which as a class exhibits distinct protein binding behavior including potential covalent adduct formation—cannot be treated as pharmacokinetically equivalent to the aglycone.

Plasma protein binding Pharmacokinetics Drug distribution

PDE Inhibitory Potency: MFCA Is 5× More Potent than Theophylline; Flavoxate Is 21× More Potent

Conti and Setnikar (1975) assayed the cAMP phosphodiesterase (PDE) inhibiting properties of flavoxate and MFCA in vitro and compared them directly to theophylline, a classical non-selective PDE inhibitor [1]. Flavoxate and MFCA were both characterized as competitive PDE inhibitors. Relative to theophylline (assigned potency = 1×), flavoxate was 21 times more potent and MFCA was 5 times more potent as a PDE inhibitor [1]. Separately, Cazzulani et al. (1984) demonstrated that flavoxate exerted PDE inhibitory activity approximately 3 and 5 times greater than aminophylline (the ethylenediamine salt of theophylline) in tissue homogenates of guinea-pig ureter and urinary bladder, respectively [2]. The Cazzulani et al. (1988) study further confirmed that MFCA displays remarkable PDE inhibiting activity while lacking antispasmodic activity on isolated organ contractions induced by histamine, acetylcholine, or CaCl₂, and lacking significant affinity for α- and β-adrenergic, serotonergic, muscarinic, D₂, opiate, and Ca²⁺ receptors [3]. This pharmacological profile indicates that MFCA's in vivo effects—including inhibition of rat urinary bladder voiding contractions, increased bladder volume capacity, and decreased micturition pressure—are likely mediated primarily through cAMP-PDE inhibition rather than through receptor antagonism [3].

Phosphodiesterase inhibition cAMP-PDE Smooth muscle relaxation

Chloride Channel Inhibition: MFCA Shows IC₅₀ of 18.5 µM for VRAC and 28.3 µM for TMEM16A/CaCC, Distinct from Flavoxate and 3-Methylflavone

A 2026 study published in the Korean Journal of Physiology and Pharmacology used whole-cell patch-clamp techniques in HEK293 cells to compare the inhibitory effects of flavoxate, MFCA, and 3-methylflavone on two chloride channel types: volume-regulated anion channels (VRACs) and TMEM16A-encoded calcium-activated chloride channels (TMEM16A/CaCCs) [1]. At a concentration of 30 µM, the VRAC current inhibition rates were approximately 78% (flavoxate), 46% (MFCA), and 35% (3-methylflavone), with corresponding IC₅₀ values of 1.8 µM, 18.5 µM, and 37.2 µM, respectively [1]. This represents a >10-fold difference in VRAC inhibitory potency between flavoxate and MFCA. In contrast, inhibition of TMEM16A/CaCC currents at 30 µM was modest for all three compounds (~14%, 15%, and 24%), with IC₅₀ values of 32.8 µM, 28.3 µM, and 26.5 µM, respectively [1]. The study concluded that flavoxate is highly efficient and selective for VRAC inhibition and that the 8-substituent on the flavonoid core is crucial for this selectivity [1].

VRAC TMEM16A Chloride channel Patch-clamp

Regulatory Reference Standard Identity: MFCA Glucuronide Is Designated as Flavoxate Impurity 5 and Used for Pharmacopeial Traceability

3-Methylflavone-8-carboxylic acid glucuronide (CAS 60218-13-5) is commercially designated as 'Flavoxate Impurity 5' in multiple vendor catalogs and is supplied as a fully characterized reference standard compliant with regulatory guidelines for ANDA and DMF submissions [1]. Axios Research supplies MFCA glucuronide as a reference standard for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during synthesis and formulation stages of drug development, with traceability against pharmacopeial standards (USP or EP) . It is important to distinguish MFCA glucuronide (CAS 60218-13-5, MW 456.40) from Flavoxate EP Impurity A (CAS 3468-01-7, MW 280.27), which is the free acid MFCA, and from Flavoxate EP Impurity B (3-methylflavone-8-carboxylic acid ethyl ester) . The availability of the glucuronide as a discrete, characterized reference standard—as opposed to relying on enzymatic or chemical synthesis of the conjugate in situ—is critical for the accurate quantification of this metabolite in biological matrices and for meeting ICH Q3A/Q3B impurity identification and qualification thresholds in flavoxate drug product submissions.

Reference standard Impurity profiling Pharmacopeial compliance

Optimal Procurement and Application Scenarios for 3-Methylflavone-8-carboxylic acid glucuronide (CAS 60218-13-5)


Bioequivalence Study Reference Standard for Flavoxate Formulations

In bioequivalence studies comparing generic flavoxate hydrochloride formulations to the innovator product (Urispas®), MFCA glucuronide serves as an essential calibrator for LC-MS/MS or HPLC-UV methods that simultaneously quantify free MFCA and its glucuronide conjugate in human plasma and urine. Because flavoxate undergoes rapid first-pass metabolism with a plasma half-life of approximately 5 minutes after intravenous administration and is virtually undetectable in plasma after oral dosing, MFCA (free + glucuronide) is the primary analyte for establishing bioequivalence [1]. The CE method of Zhang et al. (1993) demonstrated that free and conjugate forms can be resolved without hydrolysis, enabling direct assessment of metabolic conjugation status [2]. Using characterized MFCA glucuronide reference standard rather than relying solely on post-hydrolysis total MFCA ensures that variability in UGT-mediated conjugation—which may differ between formulations due to excipient effects on gastrointestinal transit and first-pass metabolism—is captured in the bioequivalence assessment.

Flavoxate Drug Product Impurity Profiling and ICH-Compliant Quality Control

MFCA glucuronide is designated as Flavoxate Impurity 5 in commercial reference standard catalogues and used as a characterized impurity marker for pharmaceutical QC . During stability studies of flavoxate hydrochloride tablets under ICH Q1A(R2) stress conditions (hydrolysis, oxidation, thermal, photolytic), MFCA glucuronide may form via ester hydrolysis of flavoxate to MFCA followed by glucuronide conjugation in the presence of excipient-mediated reactive environments. Procurement of the discrete glucuronide reference standard allows analytical laboratories to establish system suitability parameters, determine relative response factors (RRF) against the flavoxate API peak, and quantify this specific impurity at the ICH Q3B reporting threshold (0.05% for a maximum daily dose of 800 mg flavoxate). This is distinct from the use of EP Impurity A (free MFCA, CAS 3468-01-7), which does not co-elute with the glucuronide under reversed-phase HPLC conditions.

In Vitro Glucuronidation Metabolism Studies Using Human Hepatocytes or Recombinant UGT Isoforms

For drug metabolism researchers investigating the UGT isoform(s) responsible for flavoxate inactivation, MFCA glucuronide reference standard is required for quantitative LC-MS/MS calibration. In vitro incubation of MFCA (the aglycone substrate) with human liver microsomes, cryopreserved human hepatocytes, or recombinant UGT Supersomes™ (e.g., UGT1A1, UGT1A3, UGT1A9, UGT2B7) in the presence of UDPGA cofactor generates MFCA glucuronide as the principal conjugative product. The availability of authentic MFCA glucuronide reference standard enables absolute quantification of enzymatic turnover (pmol/min/mg protein), determination of Michaelis-Menten kinetic parameters (Kₘ, Vₘₐₓ), and assessment of UGT isoform selectivity—data that directly inform drug-drug interaction (DDI) risk assessment for flavoxate co-administration with UGT inhibitors such as probenecid or valproic acid [3].

Forensic and Clinical Toxicology: Urinary Metabolite Confirmation

In forensic toxicology and clinical compliance monitoring, MFCA glucuronide serves as a confirmatory marker of recent flavoxate ingestion. Because unchanged flavoxate is rapidly cleared from plasma and is absent in urine, the detection of MFCA glucuronide in urine by LC-MS/MS provides definitive evidence of flavoxate exposure within the preceding 24–48 hours (elimination half-life of MFCA is ~3.5 hours, but the glucuronide conjugate may exhibit enterohepatic recirculation). The use of the characterized glucuronide reference standard—rather than inferring conjugate presence from a difference between total (post-hydrolysis) and free MFCA measurements—improves forensic specificity by eliminating false positives arising from incomplete enzymatic hydrolysis or non-specific chemical degradation of the sample matrix [2].

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